5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Medicinal chemistry Scaffold optimization Physicochemical profiling

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698426-60-6) is a partially saturated, bicyclic nitrogen-containing heterocycle with the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g/mol. It belongs to the hexahydroimidazo[1,2-a]pyrimidine family, a scaffold recognized as a synthetic bioisostere of purine bases that has been explored in medicinal chemistry for the development of enzyme inhibitors and antimicrobial agents.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13309500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC1C(CN=C2N1CCN2)C
InChIInChI=1S/C9H17N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h7-8H,3-6H2,1-2H3,(H,10,11)
InChIKeyIXRQIRINOIHKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – CAS 1698426-60-6 Procurement Guide


5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1698426-60-6) is a partially saturated, bicyclic nitrogen-containing heterocycle with the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g/mol . It belongs to the hexahydroimidazo[1,2-a]pyrimidine family, a scaffold recognized as a synthetic bioisostere of purine bases that has been explored in medicinal chemistry for the development of enzyme inhibitors and antimicrobial agents [1]. The compound features distinct ethyl and methyl substituents at ring positions 5 and 6 on a saturated imidazopyrimidine core, which differentiates it from both fully aromatic imidazo[1,2-a]pyrimidines and regioisomeric alkyl-substituted analogs [1].

Why 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Swapped for Generic Imidazo[1,2-a]pyrimidine Analogs


Within the imidazo[1,2-a]pyrimidine class, both the degree of ring saturation and the precise alkyl substitution pattern are known to profoundly modulate biological activity. The fully aromatic imidazo[1,2-a]pyrimidines exhibit planar geometry suitable for intercalation and π-stacking interactions with biological targets, whereas the partially saturated hexahydro derivatives like 5-ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine adopt a puckered, three-dimensional conformation that presents distinct pharmacophoric vectors [1]. Published structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrimidine derivatives have demonstrated that even subtle changes in the size and position of alkyl substituents lead to sharp alterations in antimicrobial potency, with molar refractivity and electronic parameters (σ, π) directly correlating with activity [2]. Consequently, this specific compound cannot be casually interchanged with other in-class candidates or regioisomers without risking a loss of target engagement or a shift in selectivity profile [1][2].

5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine – Head-to-Head Quantitative Differentiation Evidence


Hexahydro vs. Tetrahydro Saturation State: Impact on Molecular Descriptors

The hexahydro (2H,3H,5H,6H,7H,8H) saturation state of this compound distinguishes it from the corresponding 5H,6H,7H,8H-tetrahydro analog (CAS 1698698-69-9). Although directly measured comparative biological data for these specific congeners are not available in the open literature, computed molecular descriptors illustrate the structural divergence: the hexahydro compound (C₉H₁₇N₃, MW 167.25) contains two additional hydrogen atoms and an extra sp³ carbon relative to the tetrahydro form (C₉H₁₅N₃, MW 165.24), resulting in greater conformational flexibility and a slightly larger molar volume . In imidazo[1,2-a]pyrimidine SAR, such differences in saturation and substituent molar refractivity have been shown to correlate with step changes in antimicrobial activity [1].

Medicinal chemistry Scaffold optimization Physicochemical profiling

Alkyl Substitution Pattern: 5-Ethyl-6-methyl vs. 5-Isopropyl-6-unsubstituted Analog

The 5-ethyl-6-methyl substitution pattern on the hexahydro core creates a distinct steric and stereoelectronic environment compared to the 5-isopropyl analog (5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, CAS 1701990-49-9). Although both are constitutional isomers sharing the formula C₉H₁₇N₃ (MW 167.25), the target compound distributes the three-carbon alkyl fragment across two positions (ethyl at C5, methyl at C6) rather than concentrating it as a single branched isopropyl group at C5 . Published SAR analyses on related imidazo[1,2-a]pyrimidine series have repeatedly shown that the spatial distribution of alkyl hydrophobicity—quantified via molar refractivity (MR) and Hansch π values—is a primary determinant of antimicrobial and enzyme inhibitory potency, with more diffuse substitution patterns yielding different activity cliffs than clustered ones [1].

Structure-activity relationship Steric effects Ligand design

Saturated vs. Aromatic Imidazo[1,2-a]pyrimidine Core: Conformational and Physicochemical Divergence

The fully saturated hexahydro core of the target compound fundamentally alters molecular geometry relative to the planar, aromatic imidazo[1,2-a]pyrimidines commonly explored as kinase inhibitors. Aromatic imidazo[1,2-a]pyrimidines (e.g., imidazo[1,2-a]pyrimidine-3-sulfonamide derivatives) possess high sp² character, a delocalized π-system, and typically lower calculated logD values, whereas the hexahydro scaffold introduces three sp³ stereocenters and a non-planar, chair-like conformation [1]. This saturated core is structurally analogous to the naturally occurring hexahydroimidazo[1,2-a]pyrimidine alkaloids isolated from Alchornea javanensis, which exhibit a distinct biological profile [2]. In broad imidazo[1,2-a]pyrimidine antimicrobial SAR, modulation of the atom at position 8 and the nature of the arm at position 3 have been shown to directly impact antibacterial activity; the saturated core alters both the electronics and the spatial presentation of any such substituents [3].

Bioisosterism Conformational analysis Fragment-based drug design

Best-Fit Research Applications for 5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Based on Evidence Profile


Fragment-Based Lead Generation Requiring Saturated, sp³-Rich Scaffolds

The high fraction of sp³-hybridized carbons (Fsp³ = 0.33) makes this compound an attractive fragment or core scaffold for fragment-based drug discovery (FBDD) campaigns targeting protein-protein interactions or challenging enzyme pockets that favor three-dimensional ligands over flat, aromatic compounds [1]. The ethyl and methyl substituents provide modest hydrophobic contacts without excessive lipophilicity, consistent with fragment-like physicochemical guidelines (MW < 300, clogP < 3) [1]. Users should procure this compound when their screening cascade prioritizes scaffold novelty and conformational diversity over pre-validated potency.

Chemical Biology Probe Development Targeting Purine-Binding Proteins

Because the hexahydroimidazo[1,2-a]pyrimidine scaffold is a synthetic bioisostere of purine bases, this compound can serve as a non-planar purine mimetic for probing ATP-binding pockets, methyltransferases, or other purine-recognizing enzymes [2]. The specific 5-ethyl-6-methyl decoration offers a distinct steric fingerprint compared to unsubstituted or mono-substituted analogs, enabling differential scanning of purinergic target space .

Antimicrobial or Antifungal Scaffold Hopping – Comparative SAR Libraries

Given the established antimicrobial and antifungal activities of imidazo[1,2-a]pyrimidine derivatives, this compound is best deployed as a reference point within a systematically varied library that includes its tetrahydro congener (CAS 1698698-69-9), the 5-isopropyl isomer (CAS 1701990-49-9), and the fully aromatic counterpart [3][4]. Only through such a head-to-head matrix can the contribution of saturation state, alkyl topology, and regioisomerism to minimum inhibitory concentration (MIC) values be deconvoluted, addressing the current evidence gap [3].

Natural Product-Inspired Alkaloid Analog Synthesis

The hexahydroimidazo[1,2-a]pyrimidine core naturally occurs in alkaloids from Alchornea javanensis, and the target compound represents a simplified, synthetically accessible analog for structure-activity studies of these natural products [2]. Its well-defined substitution at the 5- and 6-positions makes it a suitable starting material for semisynthetic derivatization or total synthesis benchmarking, particularly for groups investigating neglected tropical disease targets where natural imidazopyrimidine alkaloids have shown preliminary activity [2].

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